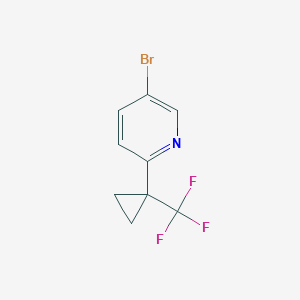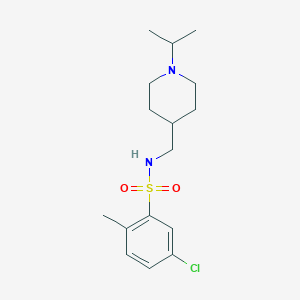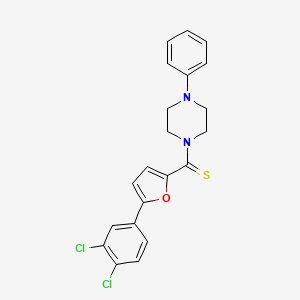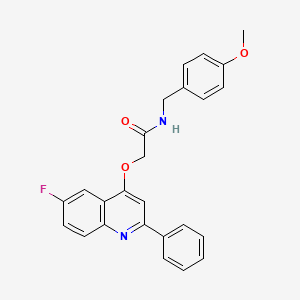
5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent . It is a part of the Alfa Aesar product portfolio .
Synthesis Analysis
Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients. The synthesis of these compounds has been reviewed, with a focus on their applications in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The molecular formula of this compound is C9H7BrF3N .Chemical Reactions Analysis
Regioselective C-4 deprotonation with LDA and trapping with carbon dioxide leads to the corresponding C-4 acid .Aplicaciones Científicas De Investigación
Spectroscopic and Structural Analysis
5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine has been a subject of various studies focusing on its spectroscopic properties and structural analysis. For instance, a study carried out detailed spectroscopic characterization using techniques such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. The study also involved optimization of the geometric structure using density functional theory (DFT) and examined the molecule's non-linear optical (NLO) properties. Additionally, the molecule's interaction with pBR322 plasmid DNA was monitored, revealing insights into its potential biochemical interactions (Vural & Kara, 2017).
Chemical Synthesis and Functionalization
In the realm of chemical synthesis and functionalization, this compound has been utilized as a precursor in the synthesis of various novel compounds. For example, a study described the conversion of similar bromo-trifluoromethyl pyridines into different carboxylic acids, showcasing the versatility of these compounds in chemical reactions and the possibility of regioexhaustive functionalization (Cottet et al., 2004). Another study highlighted the synthesis of acyclic pyridine C-nucleosides starting from a bromo-pyridine derivative, indicating the compound's utility in constructing complex molecules with potential biological activities (Hemel et al., 1994).
Applications in Material Sciences
In material sciences, the molecular structure of derivatives of bromo-pyridines has been elucidated, demonstrating their potential application in the development of new materials. For instance, the study of the crystal and molecular structure of trimethylsilyl-, trimethylgermyl-, and trimethylstannyl-pyridines derived from 2-bromo-pyridine provided insights into the structural properties of these materials and their potential utility in various applications (Riedmiller et al., 1999).
Biological Evaluation and Drug Development
Furthermore, the compound has been involved in the synthesis and biological evaluation of various derivatives. Studies have synthesized novel pyridine-based derivatives and assessed their biological activities, such as anti-thrombolytic, biofilm inhibition, and haemolytic activities, indicating the potential of these compounds in therapeutic applications (Ahmad et al., 2017).
Safety and Hazards
While the specific safety and hazards of 5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine are not explicitly mentioned in the search results, chemicals of similar structure are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin irritation, serious eye irritation, and respiratory irritation .
Propiedades
IUPAC Name |
5-bromo-2-[1-(trifluoromethyl)cyclopropyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3N/c10-6-1-2-7(14-5-6)8(3-4-8)9(11,12)13/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRWFMQVODBZDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=C(C=C2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2466654.png)


![Methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate](/img/structure/B2466659.png)

![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2466662.png)
![N-(3-chlorophenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide](/img/structure/B2466664.png)
![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2466666.png)
![ethyl 2-{2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2466667.png)



